molecular formula C12H11NO4 B3051994 Alpha-cyano-3,4-dimethoxycinnamic acid CAS No. 37630-52-7

Alpha-cyano-3,4-dimethoxycinnamic acid

Cat. No.: B3051994
CAS No.: 37630-52-7
M. Wt: 233.22 g/mol
InChI Key: DMACYVMZKYRYSL-WEVVVXLNSA-N
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Description

Alpha-cyano-3,4-dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and two methoxy groups on the aromatic ring

Mechanism of Action

Target of Action

Alpha-cyano-3,4-dimethoxycinnamic acid (ACCA) is a derivative of cinnamic acid, which has been explored for its capacity to act against different hallmarks of cancer . ACCA has been reported to prevent alpha-synuclein amyloid transformation, thus aiding in the treatment of Parkinson’s disease .

Mode of Action

This indicates a lack of involvement of this critical tumor suppressor element in mediating ACCA-induced growth inhibition .

Biochemical Pathways

ACCA’s induction of apoptosis correlates with an increase in Bax protein, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis . This suggests that ACCA may affect the Bax/Bcl-2 pathway, leading to programmed cell death .

Pharmacokinetics

Safety data sheets suggest that it should be handled in a well-ventilated place, indicating that it may have volatile properties . More research is needed to fully understand the ADME properties of ACCA and their impact on its bioavailability.

Result of Action

Treatment of breast cancer cells with ACCA results in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells . Additionally, ACCA has been documented to inhibit the migration and invasion of MDA-231 cells in vitro .

Action Environment

The environment in which ACCA acts can influence its action, efficacy, and stability. For instance, ACCA should be stored in a well-ventilated place and kept in a tightly closed container . .

Biochemical Analysis

Biochemical Properties

Alpha-cyano-3,4-dimethoxycinnamic acid is known for its capacity to act against different hallmarks of cancer . It has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It has been reported to induce necrosis in multiple cancers including glioblastoma and tumor of the prostate by increasing lactic acid production and inhibiting plasma membrane MCT activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct induction of pro-and anti-apoptotic genes that occurs independent of p53 status in breast cancer cells . Induction of apoptosis correlated with an increase in Bax protein, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis .

Temporal Effects in Laboratory Settings

It is known that the encapsulation of the this compound drug into nanoparticles increases its individual therapeutic capacity .

Dosage Effects in Animal Models

It is known that tumor growth of MDA-231 breast cancer cells in vivo was dramatically affected with this compound .

Metabolic Pathways

It is known that this compound significantly induces necrosis in multiple cancers by increasing lactic acid production .

Transport and Distribution

It is known that this compound inhibits the migration and invasion of MDA-231 cells in vitro .

Subcellular Localization

It is known that this compound inhibits the migration and invasion of MDA-231 cells in vitro .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-cyano-3,4-dimethoxycinnamic acid is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMACYVMZKYRYSL-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019363
Record name (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37630-52-7
Record name (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37630-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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